4-methyl-3-({1-[4-(pyrrolidine-1-sulfonyl)benzoyl]azetidin-3-yl}sulfonyl)-4H-1,2,4-triazole
Description
Properties
IUPAC Name |
[3-[(4-methyl-1,2,4-triazol-3-yl)sulfonyl]azetidin-1-yl]-(4-pyrrolidin-1-ylsulfonylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O5S2/c1-20-12-18-19-17(20)28(24,25)15-10-21(11-15)16(23)13-4-6-14(7-5-13)29(26,27)22-8-2-3-9-22/h4-7,12,15H,2-3,8-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKPBHOUICGXTOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1S(=O)(=O)C2CN(C2)C(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-3-({1-[4-(pyrrolidine-1-sulfonyl)benzoyl]azetidin-3-yl}sulfonyl)-4H-1,2,4-triazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbonyl compounds under acidic or basic conditions.
Introduction of the Pyrrolidine Sulfonyl Group: This step involves the sulfonylation of a pyrrolidine derivative using sulfonyl chlorides in the presence of a base such as triethylamine.
Azetidinyl Group Formation: The azetidinyl group can be introduced through a cyclization reaction involving appropriate precursors, such as β-lactams, under controlled conditions.
Coupling Reactions: The final step involves coupling the triazole ring with the pyrrolidine sulfonyl and azetidinyl groups using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-methyl-3-({1-[4-(pyrrolidine-1-sulfonyl)benzoyl]azetidin-3-yl}sulfonyl)-4H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to introduce additional functional groups.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can modify the functional groups, potentially altering the biological activity.
Substitution: Nucleophilic or electrophilic substitution reactions can be performed to introduce different substituents on the triazole ring or other parts of the molecule.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Coupling Reagents: EDCI, DCC.
Bases: Triethylamine, sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
4-methyl-3-({1-[4-(pyrrolidine-1-sulfonyl)benzoyl]azetidin-3-yl}sulfonyl)-4H-1,2,4-triazole has several scientific research applications:
Medicinal Chemistry: The compound is explored for its potential as a therapeutic agent due to its unique structural features and biological activity.
Biological Studies: It is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Chemical Biology: The compound serves as a tool to probe biological pathways and mechanisms.
Industrial Applications: It may be used in the development of new materials or as a precursor for other complex molecules.
Mechanism of Action
The mechanism of action of 4-methyl-3-({1-[4-(pyrrolidine-1-sulfonyl)benzoyl]azetidin-3-yl}sulfonyl)-4H-1,2,4-triazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways and molecular targets depend on the specific biological context and the structure-activity relationship of the compound.
Comparison with Similar Compounds
Structural Features of the Target Compound
- Core : 4H-1,2,4-triazole ring with a 4-methyl substituent.
- Sulfonyl Groups :
- One sulfonyl group connects to a pyrrolidine-1-sulfonylbenzoyl moiety.
- The second sulfonyl group bridges an azetidin-3-yl ring.
- Unique Features : The combination of azetidine (a strained four-membered ring) and pyrrolidine (a five-membered saturated heterocycle) may enhance conformational rigidity and receptor selectivity compared to linear alkyl or aryl substituents .
Anticonvulsant Activity
Triazole derivatives with bulky hydrophobic substituents often exhibit potent anticonvulsant effects. Key comparisons include:
Key Findings :
- Compound 5f outperforms carbamazepine in protective index (PI), likely due to its long alkyl chains enhancing blood-brain barrier penetration .
- The target compound’s dual sulfonyl groups and azetidine-pyrrolidine motifs may further improve PI by reducing neurotoxicity, though experimental validation is needed.
Antimicrobial Activity
Triazole derivatives with thiol or sulfonamide groups show broad-spectrum antimicrobial activity:
Key Findings :
- Thiol-containing triazoles (e.g., from ) exhibit moderate activity against Staphylococcus aureus.
- The target compound’s sulfonyl groups may reduce reactivity compared to thiols but could improve stability in biological environments.
Structural Analogues with Sulfonyl Groups
Sulfonyl-substituted triazoles are associated with enhanced binding to enzymes (e.g., cyclooxygenase, GABA receptors):
Data Tables
Table 1: Comparative Anticonvulsant Profiles
Table 2: Antimicrobial Activity of Triazole Derivatives
| Compound | Substituent Type | Activity Against S. aureus | Reference |
|---|---|---|---|
| 4-Amino-5-pyridinyl triazole thiol () | Thiol, benzylideneamino | 12–18 mm | |
| Target Compound | Sulfonyl, azetidine | Not tested | – |
Biological Activity
The compound 4-methyl-3-({1-[4-(pyrrolidine-1-sulfonyl)benzoyl]azetidin-3-yl}sulfonyl)-4H-1,2,4-triazole is a novel triazole derivative that has garnered attention for its potential biological activities. Triazoles are a class of heterocyclic compounds known for their diverse pharmacological properties, including antibacterial, antifungal, and anticancer activities. This article reviews the biological activity of this specific compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.
Synthesis and Structural Characterization
The synthesis of this compound involves several steps including the formation of the triazole ring and the introduction of various functional groups. Techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.
Antimicrobial Activity
Triazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that this compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Zone of Inhibition (mm) |
|---|---|---|
| Escherichia coli | 10 µg/mL | 15 |
| Staphylococcus aureus | 5 µg/mL | 20 |
| Pseudomonas aeruginosa | 8 µg/mL | 18 |
These findings suggest that the compound's structural features contribute to its effectiveness in inhibiting bacterial growth.
Anticancer Activity
In addition to its antimicrobial properties, studies have shown that this triazole derivative may have anticancer potential. The compound has been tested against various cancer cell lines, demonstrating cytotoxic effects.
Table 2: Cytotoxicity of this compound
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast cancer) | 12 |
| HeLa (Cervical cancer) | 15 |
| A549 (Lung cancer) | 10 |
The IC50 values indicate that the compound can effectively inhibit cell proliferation in these cancer types.
The biological activity of this compound is attributed to its ability to interfere with critical cellular processes. For instance, it may inhibit thymidine phosphorylase (TP), an enzyme involved in nucleotide metabolism. Molecular docking studies reveal that the compound forms stable interactions with TP, suggesting a potential mechanism for its observed biological effects.
Case Studies
A recent study focused on a series of triazole derivatives similar to our compound found promising results in terms of their biological efficacy. These derivatives were tested for their inhibitory activity against TP and showed significant promise as potential anticancer agents . The findings emphasize the importance of structural modifications in enhancing biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
